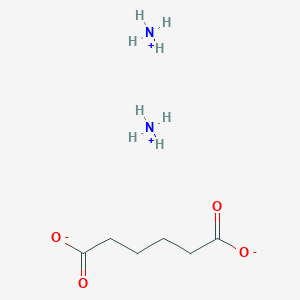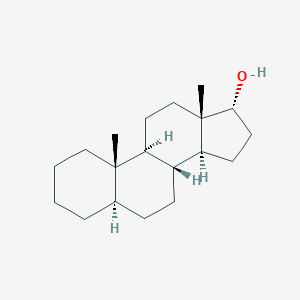
Fiduxosin hydrochloride
Overview
Description
Fiduxosin Hydrochloride is a small molecule drug that acts as an antagonist of adrenergic receptor alpha-1. It was initially developed by Abbott Laboratories for the treatment of benign prostatic hyperplasia, a condition commonly affecting middle-aged and elderly males . The compound has the molecular formula C30H29N5O4S · HCl and a molecular weight of 592.11 g/mol .
Mechanism of Action
Target of Action
Fiduxosin hydrochloride is a potent α1-adrenoceptor antagonist, with a high affinity for cloned human α1a- (0.16 nM) and α1d-adrenoceptors (0.92 nM) compared to α1b-adrenoceptors (24.9 nM) . These adrenoceptors are primarily involved in the contraction of smooth muscle, such as that found in the prostate and urinary tract .
Mode of Action
As an antagonist, this compound binds to α1a- and α1d-adrenoceptors, blocking the action of endogenous catecholamines like adrenaline and noradrenaline . This blockade prevents the contraction of smooth muscle in the prostate and urinary tract, thereby relieving symptoms associated with conditions like benign prostatic hyperplasia .
Biochemical Pathways
This compound’s action primarily involves the neuroactive ligand-receptor interaction and vascular smooth muscle contraction pathways . By blocking α1a- and α1d-adrenoceptors, this compound disrupts the normal signaling pathways that lead to smooth muscle contraction. This results in relaxation of the smooth muscle in the prostate and urinary tract .
Pharmacokinetics
This compound exhibits dose-independent and time-invariant pharmacokinetics over a dose range of 30–120 mg/day under fasting conditions . At steady-state, the time to maximum plasma concentration (Tmax) ranges from 1.8-7.8 hours, and the apparent oral clearance (CL/F) and apparent volume of distribution (Vβ/F) ranges are 27.3–47.2 L h−1 and 846-1399L, respectively . The maximum plasma concentration (Cmax), minimum plasma concentration (Cmin), and area under the plasma concentration vs time curve from 0 to 24 h (AUC24) for days 7 and 14 are linearly proportional with dose over the 30–120 mg/day dose range and are unchanged from day 7 to day 14 .
Result of Action
The primary result of this compound’s action is the relaxation of smooth muscle in the prostate and urinary tract, which can alleviate symptoms associated with conditions like benign prostatic hyperplasia . Additionally, it has been suggested that this compound may have potential utility in overcoming multidrug resistance in cancer cells by affecting high drug efflux cancer cells (HDECC), which are believed to be selectively enriched with stem-like cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, food intake can affect the pharmacokinetics of this compound . Furthermore, the drug’s efficacy can be influenced by the patient’s age, as the prevalence of conditions like benign prostatic hyperplasia increases with age . Therefore, the action, efficacy, and stability of this compound can vary depending on these and potentially other environmental factors.
Biochemical Analysis
Biochemical Properties
Fiduxosin Hydrochloride is known to interact with the ADRA1 receptor . This receptor is a type of adrenergic receptor, which plays a crucial role in the biochemical reactions involving catecholamines like adrenaline and noradrenaline . As an antagonist, this compound binds to the ADRA1 receptor and inhibits its activity .
Cellular Effects
In the context of cellular effects, this compound has been studied for its potential effects on cancer cells. It has been suggested that it may be able to overcome multidrug resistance (MDR) and sensitize high drug efflux cancer cells (HDECCs) to chemotherapeutic drugs . This could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its antagonistic action on the ADRA1 receptor . By binding to this receptor, it inhibits the receptor’s activity, which can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In a study conducted on healthy elderly male subjects, this compound was found to have dose-independent and time-invariant pharmacokinetics over a dose range of 30-120 mg/day under fasting conditions . This suggests that the effects of this compound remain stable over time in laboratory settings .
Dosage Effects in Animal Models
In a study conducted on conscious dogs, this compound was found to cause dose- and time-dependent blockade of intraurethral pressure (IUP) and mean arterial pressure (MAP) responses . This suggests that the effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. As an antagonist of the ADRA1 receptor, it is likely to be involved in pathways related to the function of this receptor .
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not clearly defined in the available literature. Given its molecular properties, it is likely to be transported and distributed in a manner similar to other small molecule drugs .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the available literature. As an antagonist of the ADRA1 receptor, it is likely to be localized in areas of the cell where this receptor is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fiduxosin Hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Pyrazino[2’,3’4,5]thieno[3,2-d]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Butyl Side Chain: The butyl side chain is introduced through a series of substitution reactions.
Methoxylation: The methoxy group is added to the benzopyrano ring through a methoxylation reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Fiduxosin Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings and side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Fiduxosin Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of adrenergic receptor antagonists.
Biology: Investigated for its effects on adrenergic receptors in various biological systems.
Medicine: Explored for its potential therapeutic applications in treating benign prostatic hyperplasia and other urogenital diseases.
Industry: Utilized in the development of new adrenergic receptor antagonists and related compounds
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for similar therapeutic purposes.
Alfuzosin: A compound with a similar mechanism of action but different pharmacokinetic properties.
Silodosin: Known for its high selectivity for alpha-1A adrenergic receptors.
Uniqueness
Fiduxosin Hydrochloride is unique due to its high selectivity for alpha-1A and alpha-1D adrenergic receptors, which results in fewer side effects related to blood pressure compared to other alpha-1 antagonists. This selectivity makes it particularly effective in treating urogenital diseases with minimal cardiovascular effects .
Properties
IUPAC Name |
5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O4S.ClH/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18;/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37);1H/t19-,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPMGRPQOZABPO-GZJHNZOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049013 | |
| Record name | Fiduxosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208992-74-9 | |
| Record name | Fiduxosin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208992749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fiduxosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fiduxosin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FIDUXOSIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYV23L1N89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)









